pNP-ADPr (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

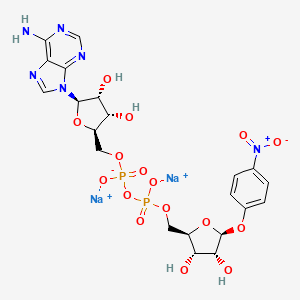

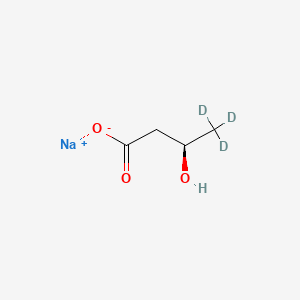

The synthesis of pNP-ADPr (disodium) involves the modification of ADP-ribose by replacing the nicotinamide moiety with a 4-nitrophenoxy group . The reaction typically requires the use of specific reagents and conditions to ensure the successful incorporation of the 4-nitrophenoxy group.

Industrial Production Methods

Industrial production of pNP-ADPr (disodium) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

pNP-ADPr (disodium) primarily undergoes enzymatic cleavage reactions. It serves as a substrate for poly (ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), which cleave the ADP-ribose moiety .

Common Reagents and Conditions

The enzymatic reactions involving pNP-ADPr (disodium) typically require specific buffers and cofactors. For example, the assay buffer may contain Tris, magnesium chloride, and other components to maintain the optimal pH and ionic strength .

Major Products Formed

The major product formed from the enzymatic cleavage of pNP-ADPr (disodium) is p-nitrophenol, which can be detected spectrophotometrically .

Scientific Research Applications

pNP-ADPr (disodium) has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays to study the activity of PARP enzymes and their inhibitors.

Biology: The compound is employed in research on DNA repair mechanisms and cellular stress responses.

Medicine: pNP-ADPr (disodium) is used in the development of PARP inhibitors, which are potential therapeutic agents for cancer treatment .Mechanism of Action

pNP-ADPr (disodium) exerts its effects by serving as a substrate for PARP enzymes. Upon enzymatic cleavage, it releases p-nitrophenol, which can be measured to assess enzyme activity . The molecular targets of pNP-ADPr (disodium) include PARP1, tankyrase-1, and VPARP, which are involved in DNA repair and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

TFMU-ADPr: A fluorescent substrate used for monitoring PARG activity.

TFMU-IDPr: Selectively reports on PARG activity from the enzyme ARH3.

Uniqueness

pNP-ADPr (disodium) is unique in its use as a colorimetric substrate, allowing for continuous monitoring of enzyme activity in real-time. This feature makes it particularly valuable for high-throughput screening assays .

Properties

Molecular Formula |

C21H24N6Na2O16P2 |

|---|---|

Molecular Weight |

724.4 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H26N6O16P2.2Na/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33;;/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24);;/q;2*+1/p-2/t11-,12-,14-,15-,16-,17-,20-,21-;;/m1../s1 |

InChI Key |

NQOVHENPPPWLBJ-AKTZONNESA-L |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)

![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)

![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)